
2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide
Descripción general
Descripción
“2-Bromoethylamine hydrobromide” is used as a reactant in the synthesis of various compounds . It acts as a building block for proteomics research and is also used as an organic and pharmaceutical intermediate for the preparation of first-aid medicines .
Synthesis Analysis
While specific synthesis methods for “2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide” were not found, “2-Bromoethylamine hydrobromide” can be used to synthesize Thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .Molecular Structure Analysis
The molecular formula for “2-Bromoethylamine hydrobromide” is BrCH2CH2NH2 · HBr . The SMILES string representation is Br.NCCBr .Physical and Chemical Properties Analysis
“2-Bromoethylamine hydrobromide” is a crystalline solid with a melting point of 170-175 °C (lit.) .Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide is an intermediate in various chemical syntheses, demonstrating its versatility in organic chemistry. A particular emphasis is placed on its role in reversible crystal transformations, where its structural modification through pH changes in aqueous solutions showcases its adaptability in crystallography and spectroscopy. This behavior underscores the potential for developing responsive materials and elucidating structural dynamics in molecular crystals (Tong, Zhang, Chang, & Xuan, 2018).
Organic Synthesis
The compound has broad applicability in the field of organic synthesis, particularly in bromination reactions. It serves as a cornerstone in the synthesis of various organic compounds, including alkenes, alcohols, and ketones. This reagent is highlighted for its environmentally friendly character, contributing to greener chemistry practices by offering a safer and more efficient alternative to traditional bromination agents. The compound's utility extends to oxidation and epoxide ring-opening reactions, further exemplifying its importance in organic chemical research (Jain & Sain, 2010).
Corrosion Inhibition
In the oil and gas industry, derivatives of this compound have been investigated as corrosion inhibitors for carbon steel pipelines. A series of novel cationic surfactants based on this scaffold demonstrated significant potential in mitigating corrosion, indicating the compound's importance in developing new materials for industrial applications. The efficiency of these surfactants underscores the value of incorporating functionalized pyrrolidine structures in the design of corrosion inhibitors, contributing to the longevity and reliability of infrastructure in challenging chemical environments (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).
Catalysis and Reagent Development
The compound plays a critical role in catalysis and as a reagent in various synthetic pathways. Its efficiency as a catalyst in the aziridination of alkenes and in the selective bromination of carbonyl compounds highlights its utility in fine-tuning synthetic routes for desired outcomes. These applications demonstrate the compound's versatility in facilitating complex reactions, providing pathways to novel compounds, and enhancing the selectivity of chemical transformations. Such contributions are vital for advancing synthetic methodologies and achieving precise control over chemical processes (Jain, Joseph, & Sain, 2006; Bekaert et al., 2005).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Bromoethylamine derivatives are often used in the synthesis of various bioactive compounds, suggesting they may interact with their targets through covalent bonding, given the reactivity of the bromine atom .
Biochemical Pathways
Bromoethylamine derivatives can be involved in various reactions such as s-alkylation-cyclodeamination of thioamides/haloamines, p-alkylation of secondary phosphines, and n-alkylation of primary amines, diamines, and polyamines .
Propiedades
IUPAC Name |
2-(2-bromoethyl)-1-methylpyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c1-9-6-2-3-7(9)4-5-8;/h7H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVWKHJYNZBODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421601-96-8 | |
| Record name | 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


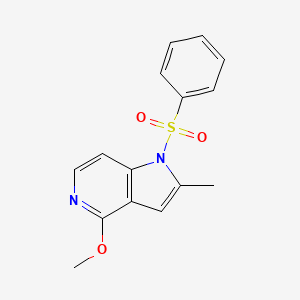
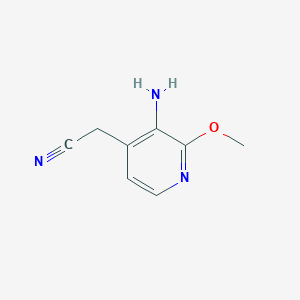

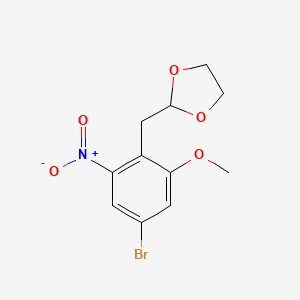

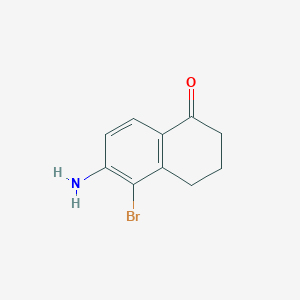


![({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine](/img/structure/B1378376.png)


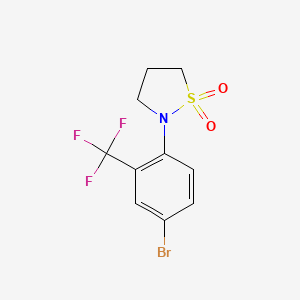
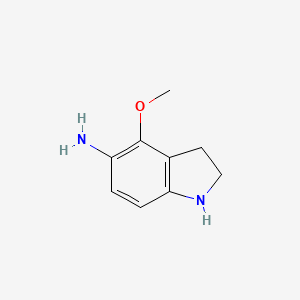
![8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378387.png)
